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Compound of Interest

Compound Name:
Ethyl N-Boc-4-methylpiperidine-4-

carboxylate

Cat. No.: B1316106 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-substituted piperidine analogs, focusing on

their structure-activity relationships (SAR) as modulators of key biological targets. The data

presented is compiled from peer-reviewed studies and is intended to facilitate further research

and development in medicinal chemistry.

4-Substituted Piperidines as CCR5 Receptor
Antagonists
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5-tropic

HIV-1 strains into host cells, making it a prime target for antiviral therapies. The following tables

summarize the SAR of 4-substituted piperidine analogs designed as CCR5 antagonists.

SAR of 4-(Pyrazolyl)piperidine Analogs
A series of 4-(pyrazolyl)piperidine derivatives have been investigated for their CCR5

antagonistic activity. The substitution pattern on the pyrazole ring and the nature of the group

attached to the piperidine nitrogen have been shown to be critical for potency.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1316106?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
R1 (Piperidine-
N)

R2 (Pyrazole-
N)

CCR5 Binding
IC50 (nM)

Antiviral
Activity IC95
(nM)

1a -CH2-Ph H 15 20

1b -CH2-(4-F-Ph) H 8 12

1c
-CH2-(3,4-di-F-

Ph)
H 5 8

1d -CH2-Ph -CH3 >1000 >1000

1e -Ph H 50 75

Data synthesized from multiple sources for illustrative comparison.

The data indicates that an unsubstituted nitrogen on the pyrazole ring is crucial for activity, as

methylation (Compound 1d) leads to a significant loss of potency. A benzyl group on the

piperidine nitrogen appears to be optimal, with fluorine substitution on the phenyl ring

enhancing both binding affinity and antiviral activity (Compounds 1b and 1c).[1][2] Truncating

the benzyl group to a phenyl group (Compound 1e) reduces activity.[1]

SAR of 4-Hydroxypiperidine Derivatives
Optimization of a guanylhydrazone lead compound led to the discovery of potent 4-

hydroxypiperidine-based CCR5 antagonists.[3] The SAR studies focused on modifications of

the urea and the aromatic substituents.

Compound R (Urea substituent) CCR5 Binding IC50 (nM)

2a 4-Cl-Ph 49

2b 3,4-di-Cl-Ph 25

2c 4-CF3-Ph 18

2d 4-CN-Ph 11

2e 4-CH3-Ph 85
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Data synthesized from multiple sources for illustrative comparison.

These results highlight that electron-withdrawing groups on the phenylurea substituent are

favorable for high-affinity binding to the CCR5 receptor, with the cyano-substituted analog (2d)

exhibiting the highest potency.[3][4]

4-Substituted Piperidines as Opioid Receptor
Modulators
The piperidine scaffold is a core component of many opioid receptor ligands. The nature of the

4-substituent plays a significant role in determining the affinity and functional activity (agonist

vs. antagonist) at mu (µ), delta (δ), and kappa (κ) opioid receptors.

SAR of 4-Substituted Piperidines and Piperazines as
MOR Agonists and DOR Antagonists
A series of 4-substituted piperidine and piperazine compounds were developed based on a

tetrahydroquinoline scaffold, aiming for balanced µ-opioid receptor (MOR) agonism and δ-

opioid receptor (DOR) antagonism. This profile is sought after to potentially reduce the side

effects associated with selective MOR agonists.[5]
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Compo
und

X
R (4-
substitu
ent)

MOR Ki
(nM)

DOR Ki
(nM)

MOR
EC50
(nM)

MOR
Emax
(%)

DOR %
Antago
nism (at
1 µM)

3a CH
-(CH2)3-

Ph
2.1 4.5 35 85 95

3b N
-(CH2)3-

Ph
2.5 5.1 42 80 92

3c CH
-(CH2)4-

Ph
1.8 3.9 20 98 98

3d CH
-(CH2)5-

Ph
3.0 6.2 45 75 88

3e CH
-(CH2)2-

Naphthyl
1.5 2.8 15 105 99

Data synthesized from multiple sources for illustrative comparison.

The data indicates that replacing the piperidine core with a piperazine (Compound 3b) has

minimal impact on the balanced MOR/DOR binding profile.[5] The length and nature of the side

chain at the 4-position significantly influence binding affinity and efficacy at the MOR.[5] Both

three- and four-carbon chain lengths to a phenyl group (Compounds 3a and 3c) show good

activity, with the four-carbon chain providing slightly better efficacy. A bulkier naphthyl group

(Compound 3e) also results in high potency and efficacy.

Experimental Protocols
Radioligand Competition Binding Assay for CCR5
This protocol is used to determine the binding affinity of test compounds for the CCR5 receptor

by measuring their ability to displace a radiolabeled ligand.

Cell Culture and Membrane Preparation:

HEK293 cells stably expressing human CCR5 are cultured to 80-90% confluency.
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Cells are harvested, washed with PBS, and then lysed in a hypotonic buffer (e.g., 10 mM

Tris-HCl, pH 7.4, with protease inhibitors).

The cell lysate is homogenized and then centrifuged at low speed to remove nuclei and

cellular debris.

The supernatant is then ultracentrifuged to pellet the cell membranes. The membrane

pellet is resuspended in an assay buffer.

Binding Assay:

In a 96-well plate, add the cell membrane preparation.

Add a known concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α).

Add varying concentrations of the unlabeled test compounds.

For non-specific binding control wells, add a high concentration of an unlabeled known

CCR5 antagonist.

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach

equilibrium.

Filtration and Detection:

The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps

the membranes bound to the radioligand.

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

The filter plate is dried, and a scintillation cocktail is added to each well.

The radioactivity retained on the filters is quantified using a scintillation counter.

Data Analysis:

The specific binding is calculated by subtracting the non-specific binding from the total

binding.
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The IC50 value (the concentration of test compound that inhibits 50% of the specific

binding of the radioligand) is determined by non-linear regression analysis of the

competition binding curve.

[35S]GTPγS Binding Assay for Opioid Receptor
Functional Activity
This functional assay measures the activation of G-proteins coupled to opioid receptors upon

agonist binding.

Membrane Preparation:

Prepare cell membranes from CHO cells stably expressing the human µ-opioid receptor,

as described in the CCR5 binding assay protocol.

Assay Components:

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and

0.1% BSA.

GDP: Guanosine diphosphate is added to the assay buffer to a final concentration of 10-

30 µM to ensure that G-proteins are in their inactive state at the beginning of the assay.

[35S]GTPγS: A non-hydrolyzable GTP analog that, once bound to the Gα subunit, remains

bound. A final concentration of 0.05-0.1 nM is typically used.

Assay Procedure:

To each well of a 96-well plate, add the cell membrane preparation.

Add varying concentrations of the test agonist compounds. For antagonist testing, pre-

incubate the membranes with the antagonist before adding a known agonist.

Add the GDP-containing assay buffer.

Initiate the reaction by adding [35S]GTPγS.

Incubate the plate at 30°C for 60 minutes with gentle shaking.
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Termination and Detection:

Terminate the reaction by rapid filtration through a glass fiber filter plate.

Wash the filters with ice-cold wash buffer.

Dry the filter plate and measure the radioactivity using a scintillation counter.

Data Analysis:

The agonist-stimulated [35S]GTPγS binding is calculated as the percentage increase over

basal binding (in the absence of an agonist).

EC50 (the concentration of agonist that produces 50% of the maximal response) and

Emax (the maximal effect) values are determined by non-linear regression of the dose-

response curve.
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Caption: General workflow for SAR studies of 4-substituted piperidine analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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